molecular formula C24H22N4O5S B2736265 2-{[(3-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine CAS No. 688355-74-0

2-{[(3-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine

货号: B2736265
CAS 编号: 688355-74-0
分子量: 478.52
InChI 键: KYLNYHPOKUBZDI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{[(3-Nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine is a quinazoline derivative characterized by a sulfanyl (-S-) linker connecting a 3-nitrobenzyl group to the quinazoline core, with an N-substituted 3,4,5-trimethoxyphenylamine at position 2. This compound integrates two pharmacologically relevant motifs: the quinazoline scaffold, known for kinase inhibition, and the 3,4,5-trimethoxyphenyl group, which enhances cellular permeability and target binding in anticancer agents .

属性

IUPAC Name

2-[(3-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S/c1-31-20-12-16(13-21(32-2)22(20)33-3)25-23-18-9-4-5-10-19(18)26-24(27-23)34-14-15-7-6-8-17(11-15)28(29)30/h4-13H,14H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLNYHPOKUBZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as triethylamine, and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

化学反应分析

Types of Reactions

2-{[(3-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield amine derivatives.

科学研究应用

2-{[(3-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine has several scientific research applications:

作用机制

The mechanism of action of 2-{[(3-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect .

相似化合物的比较

Table 2: Antitumor Activity of Selected Quinazoline Derivatives

Compound Name / ID GI50 (µM) Target Pathway Reference
Target Compound Pending Kinase/Tubulin inhibition* -
QCd N/A BNCT candidate
DMQCd N/A Hybrid inhibitor (kinase/DNA)
Compound C () 3.16 Tubulin polymerization
5-Fluorouracil (Reference) 18.60 Thymidylate synthase
  • Compound C () : A 2-mercaptoquinazoline with a phenethyl group, shows the highest potency (GI50 = 3.16 µM), surpassing 5-fluorouracil. This suggests that bulkier sulfanyl substituents enhance tubulin binding.
  • QCd () : While lacking cytotoxicity data, its carboranyl group positions it for BNCT applications, a unique mechanism compared to traditional kinase inhibitors.
  • Target Compound : Predicted to inhibit kinases (e.g., EGFR) or tubulin due to structural similarity to Compound C and trimethoxyphenyl-containing agents .
Physicochemical Property Comparisons

Table 3: Computed Physicochemical Properties

Compound Name / ID logP Hydrogen Bond Acceptors Polar Surface Area (Ų) Reference
Target Compound (Estimated) ~5.2 7 ~80 -
K297-0482 5.22 5 42.95
QCd N/A 6 N/A
  • K297-0482 () : Shares a 3,4-dimethoxyphenethyl group and fluorophenylsulfanyl substituent. Its logP (5.22) and moderate polar surface area suggest balanced lipophilicity for membrane penetration.

生物活性

The compound 2-{[(3-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine is part of the quinazoline family, which has shown significant biological activity in various pharmacological applications. This article reviews its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinazoline core followed by the introduction of functional groups such as sulfanyl and nitrophenyl moieties. The detailed synthetic pathway often includes:

  • Formation of Quinazoline : Starting from anthranilic acid derivatives.
  • Introduction of Sulfanyl Group : Utilizing thiol derivatives.
  • Nitrophenyl Methylation : Employing methylation techniques to attach the nitrophenyl group.

Biological Activities

Research indicates that quinazoline derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have highlighted the potential of quinazoline derivatives in targeting cancer cells. For instance, compounds with similar structures have shown efficacy against various cancer cell lines such as leukemia and colorectal cancer .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies have demonstrated significant inhibition zones indicating its potential as an antibacterial agent .
  • Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like ulcerative colitis .

Case Studies

  • Anticancer Efficacy : A study examined the effects of a related quinazoline compound on human leukemia cells, demonstrating a dose-dependent inhibition of cell proliferation with an IC50 value in the low micromolar range . The mechanism was attributed to apoptosis induction through the modulation of BCL-2 family proteins.
  • Antimicrobial Activity : Another research effort focused on synthesizing various quinazoline derivatives, including the target compound. The results showed that it effectively inhibited Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anti-inflammatory Research : In an experimental model of ulcerative colitis, a related compound exhibited significant reduction in inflammatory markers and improved histopathological scores, suggesting a protective effect against intestinal inflammation .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Reference
AnticancerHuman leukemia cells5
AntimicrobialStaphylococcus aureus10
AntimicrobialEscherichia coli15
Anti-inflammatoryUlcerative colitis model-

常见问题

Q. What are the recommended synthetic routes for 2-{[(3-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves constructing the quinazoline core via cyclization of anthranilic acid derivatives, followed by introducing the 3-nitrobenzylsulfanyl group through nucleophilic substitution or thiol-ene reactions. Key steps include:
  • Quinazoline Core Formation : Use microwave-assisted cyclization to reduce reaction time and improve yield .
  • Sulfanyl Group Introduction : Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance nucleophilic displacement of halides or sulfonates .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and HPLC .

Q. Which analytical techniques are most effective for structural characterization and purity assessment of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the quinazoline ring and verify the 3-nitrobenzylsulfanyl linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~506.12) and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Utilize a C18 column with UV detection (λ = 254 nm) to assess purity. A retention time of 8–10 min under isocratic conditions (acetonitrile/water, 70:30) is typical .

Q. How can researchers design initial biological activity screens to identify potential therapeutic targets?

  • Methodological Answer :
  • In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to quinazoline’s known kinase inhibition properties. Use ATP-competitive assays with luminescence-based detection .
  • Cytotoxicity Profiling : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC50_{50} values to reference drugs like gefitinib .
  • Solubility Optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the 3-nitrobenzylsulfanyl moiety in biological activity?

  • Methodological Answer :
  • Systematic Substitution : Synthesize analogs with variations at the sulfanyl group (e.g., replacing nitro with methoxy or halogens) and compare inhibitory potency .
  • Computational Docking : Use AutoDock Vina to model interactions between the nitro group and kinase active sites (e.g., hydrophobic pockets in EGFR) .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding and π-π stacking interactions using Schrödinger’s Phase .

Q. What experimental strategies can resolve contradictory data in cytotoxicity assays across different cell lines?

  • Methodological Answer :
  • Orthogonal Assays : Validate results using complementary methods (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation assays) .
  • Variable Control : Standardize cell passage number, serum concentration, and incubation time. Use a split-plot experimental design to isolate confounding factors .
  • Metabolic Profiling : Perform LC-MS-based metabolomics to identify cell line-specific responses to the compound .

Q. How can omics approaches (e.g., proteomics, transcriptomics) elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Phosphoproteomics : Use TiO2_2-based enrichment and LC-MS/MS to identify kinase substrate phosphorylation changes post-treatment .
  • RNA-Seq : Compare transcriptomic profiles of treated vs. untreated cells to pinpoint dysregulated pathways (e.g., MAPK/ERK) .
  • Network Pharmacology : Integrate omics data with STRING or KEGG databases to map multi-target interactions .

Q. What formulation strategies improve bioavailability for in vivo studies?

  • Methodological Answer :
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) to enhance aqueous solubility and prolong half-life. Characterize via dynamic light scattering (DLS) .
  • Pharmacokinetic Profiling : Conduct IV/PO studies in rodents, measuring plasma concentration over 24h using LC-MS. Calculate AUC and Cmax_{max} .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。